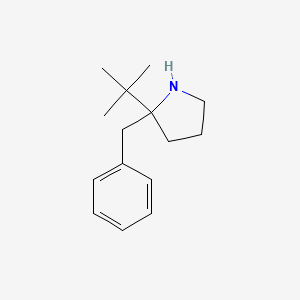
2-Benzyl-2-tert-butylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-2-tert-butylpyrrolidine is a chemical compound with the molecular formula C15H23N . It has a molecular weight of 217.35 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C15H23N/c1-14(2,3)15(10-7-11-16-15)12-13-8-5-4-6-9-13/h4-6,8-9,16H,7,10-12H2,1-3H3 . This indicates that the molecule consists of a pyrrolidine ring substituted with a benzyl group and a tert-butyl group.
Applications De Recherche Scientifique
Antimicrobial Activity
2-Benzyl-2-tert-butylpyrrolidine plays a significant role in antimicrobial applications. A study has demonstrated the synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives using this compound. This compound exhibited promising antimicrobial properties, with 1-acetyl-2-benzylpyrrolidine-2-carboxamide being identified as the most potent product (Sreekanth & Jha, 2020).
Chiral Auxiliary in Synthesis
This compound has been utilized in the synthesis of chiral auxiliaries. For example, its derivative, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, was prepared and used as a chiral auxiliary and building block in dipeptide synthesis, demonstrating its versatility in synthetic organic chemistry (Studer, Hintermann, & Seebach, 1995).
Metallopharmaceutical Agents
In the field of metallopharmaceuticals, this compound derivatives have been explored. Complexes of 1-benzyl-3-tert-butylimidazol-2-ylidene with palladium, gold, and silver showed significant biomedical applications. Palladium complexes exhibited potent anticancer activity, while gold and silver complexes demonstrated notable antimicrobial properties (Ray et al., 2007).
Asymmetric Synthesis
This compound is instrumental in asymmetric synthesis. For instance, its derivatives have been employed in the synthesis of protected 1,2-amino alcohols, highlighting its importance in producing enantiomerically pure compounds, crucial in pharmaceutical synthesis (Tang, Volkman, & Ellman, 2001).
Luminescent Iridium(III) Complexes
In the realm of photochemistry, derivatives of this compound have been incorporated as cyclometallating ligands in the synthesis of luminescent iridium(III) complexes. These complexes, which exhibit varied emission energies and enhanced photoluminescent quantum efficiencies, have potential applications in light-emitting electrochemical cells (Ladouceur, Fortin, & Zysman‐Colman, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-benzyl-2-tert-butylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-14(2,3)15(10-7-11-16-15)12-13-8-5-4-6-9-13/h4-6,8-9,16H,7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPILGWOYLSTBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCCN1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
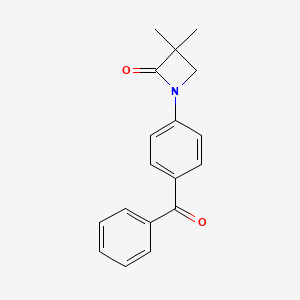
![2-(2-methoxyphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2434069.png)
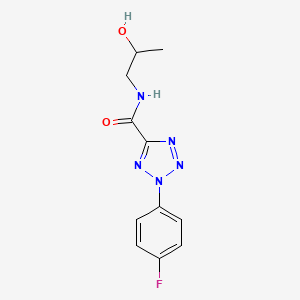
amino}-4-phenylbutanoate](/img/structure/B2434072.png)
![4-[(4-Chlorophenyl)sulfonyl]-8-[(4-fluorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2434074.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2434077.png)
![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/no-structure.png)
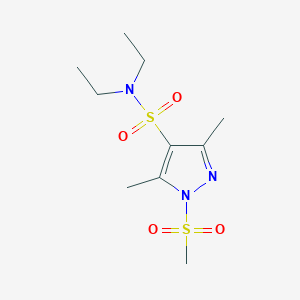
![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2434082.png)
![8-ethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2434083.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2434084.png)

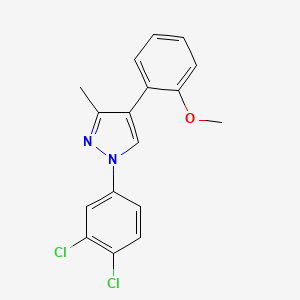
![2-amino-N-(3-ethoxypropyl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2434091.png)
